molecular formula C3HClN2OS B560741 1,3,4-Thiadiazole-2-carbonyl chloride CAS No. 104473-08-7

1,3,4-Thiadiazole-2-carbonyl chloride

Cat. No.: B560741
CAS No.: 104473-08-7
M. Wt: 148.564
InChI Key: SQLQVCRGURGBNE-UHFFFAOYSA-N
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Description

Significance of the 1,3,4-Thiadiazole (B1197879) Ring System in Organic Synthesis

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry and materials science. sbq.org.brnih.gov Its importance stems from its remarkable stability and the diverse biological activities exhibited by its derivatives. mdpi.comjocpr.com The strong aromaticity of the ring system contributes to its high in vivo stability and low toxicity in higher vertebrates. nih.gov

Compounds incorporating the 1,3,4-thiadiazole moiety have demonstrated a wide spectrum of pharmacological properties, making them a focus of extensive research. bu.edu.egresearchgate.net This heterocyclic system is considered a bioisostere of the thiazole (B1198619) moiety and is recognized for the presence of a crucial -N=C-S- moiety. mdpi.comjocpr.com The diverse applications of 1,3,4-thiadiazole derivatives underscore the significance of this scaffold in drug development.

Table 1: Reported Biological Activities of 1,3,4-Thiadiazole Derivatives

ActivityDescription
Antimicrobial Active against various bacterial and fungal strains. nih.gov
Anticancer Shows promise in developing new drugs to inhibit cancer cell growth. nih.govnih.gov
Anti-inflammatory Possesses properties that can reduce inflammation. nih.gov
Anticonvulsant Exhibits potential in managing seizures. mdpi.com
Antitubercular Shows activity against the bacteria responsible for tuberculosis. bu.edu.eg
Antioxidant Some derivatives have been reported to have effective antioxidant properties. nih.gov
Diuretic Can promote diuresis (increased urine production). jocpr.com

Role of Carbonyl Chloride Functionality in Synthetic Transformations

A carbonyl chloride, also known as an acid chloride or acyl chloride, is a highly reactive functional group derived from a carboxylic acid. The replacement of the hydroxyl (-OH) group of a carboxylic acid with a chlorine atom makes the carbonyl carbon exceptionally electrophilic. This high reactivity makes carbonyl chlorides extremely valuable intermediates in synthesis. masterorganicchemistry.com

They are primarily used as acylating agents in nucleophilic acyl substitution reactions. This allows for the efficient synthesis of a wide variety of other carbonyl-containing compounds. masterorganicchemistry.com Common transformations include:

Formation of Esters: Reacting with alcohols.

Formation of Amides: Reacting with primary or secondary amines.

Formation of Anhydrides: Reacting with carboxylate salts.

Friedel-Crafts Acylation: Reacting with aromatic rings to form ketones.

This versatility makes the conversion of carboxylic acids to carbonyl chlorides a crucial step in many multi-step synthetic pathways. masterorganicchemistry.com

Scope and Research Focus on 1,3,4-Thiadiazole-2-carbonyl chloride and its Reactivity

1,3,4-Thiadiazole-2-carbonyl chloride is not typically a stable, isolated compound but rather a key reactive intermediate. Its primary role is to act as an activated form of 1,3,4-thiadiazole-2-carboxylic acid, facilitating the synthesis of various derivatives, particularly amides and esters.

The synthesis of this intermediate is generally performed in situ by treating 1,3,4-thiadiazole-2-carboxylic acid with a standard chlorinating agent. Thionyl chloride (SOCl₂) is a common choice for this transformation, as it converts the carboxylic acid into the more reactive acid chloride, with the byproducts being gases (sulfur dioxide and hydrogen chloride), which simplifies purification. masterorganicchemistry.com Other reagents like phosphorus oxychloride (POCl₃) can also be used for such conversions. jocpr.combu.edu.eg

Once formed, the highly electrophilic 1,3,4-thiadiazole-2-carbonyl chloride is immediately subjected to a nucleophile to yield the desired product. For instance, reaction with a primary or secondary amine will readily form a stable 1,3,4-thiadiazole-2-carboxamide (B11807702) derivative. This strategy is a common and efficient method for attaching the biologically significant 1,3,4-thiadiazole core to other molecular fragments, enabling the exploration of new chemical space for drug discovery and materials science.

Table 2: General Reaction Scheme

PrecursorReagentIntermediateNucleophile (e.g.)Final Product (e.g.)
1,3,4-Thiadiazole-2-carboxylic acidThionyl chloride (SOCl₂)1,3,4-Thiadiazole-2-carbonyl chloride AnilineN-phenyl-1,3,4-thiadiazole-2-carboxamide
1,3,4-Thiadiazole-2-carboxylic acidPhosphorus oxychloride (POCl₃)1,3,4-Thiadiazole-2-carbonyl chloride MethanolMethyl 1,3,4-thiadiazole-2-carboxylate

The research focus, therefore, is not on the isolated carbonyl chloride itself, but on its utility in synthesizing libraries of 1,3,4-thiadiazole derivatives for biological screening and other applications. nih.gov

Properties

IUPAC Name

1,3,4-thiadiazole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClN2OS/c4-2(7)3-6-5-1-8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLQVCRGURGBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664486
Record name 1,3,4-Thiadiazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104473-08-7
Record name 1,3,4-Thiadiazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3,4 Thiadiazole 2 Carbonyl Chloride and Its Precursors

Strategies for the Construction of the 1,3,4-Thiadiazole (B1197879) Scaffold

The formation of the 1,3,4-thiadiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available. These routes often begin from simple, linear starting materials that undergo cyclization reactions.

The cyclization of thiosemicarbazides or their derivatives is one of the most prevalent and efficient methods for synthesizing the 1,3,4-thiadiazole core. proquest.com This approach typically involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid or its derivative, which provides the C-2 carbon of the resulting heterocyclic ring. The reaction proceeds via dehydrative cyclization, often facilitated by a strong acid or a dehydrating agent. sbq.org.br

The general mechanism involves an initial nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration to form an acyl thiosemicarbazide intermediate. A subsequent intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon leads to ring closure, and a final dehydration step yields the aromatic 1,3,4-thiadiazole ring. sbq.org.br

A variety of condensing agents can be employed to facilitate this transformation, with the choice of reagent often influencing reaction conditions and yields. Commonly used agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and concentrated sulfuric acid. mdpi.combue.edu.egnih.gov More recently, polyphosphate ester (PPE) has been developed as a milder, one-pot alternative to harsh and toxic reagents like POCl₃. nih.govencyclopedia.pubnih.gov

Table 1: Reagents for Thiosemicarbazide Cyclization

Starting Materials Cyclizing/Dehydrating Agent Product Type Reference(s)
Carboxylic Acid + Thiosemicarbazide Phosphorus Oxychloride (POCl₃) 5-Substituted-1,3,4-thiadiazol-2-amine mdpi.combue.edu.eg
Carboxylic Acid + Thiosemicarbazide Polyphosphoric Acid (PPA) 2,5-Disubstituted-1,3,4-thiadiazoles nih.gov
Carboxylic Acid + Thiosemicarbazide Polyphosphate Ester (PPE) 5-Substituted-1,3,4-thiadiazol-2-amine nih.govencyclopedia.pub
Hydrazinecarbothioamide derivatives 4N aqueous Sodium Hydroxide (B78521) 4,5-Disubstituted-1,2,4-triazole-3-thiones nih.gov

For instance, 5-aryl-1,3,4-thiadiazole-2-amine derivatives can be prepared by reacting an aromatic carboxylic acid with thiosemicarbazide in the presence of excess POCl₃, with the mixture heated to 80–90 °C. mdpi.com

Acylhydrazines (or acid hydrazides) serve as versatile precursors for the 1,3,4-thiadiazole ring. sbq.org.br These syntheses typically involve a two-step process where the acylhydrazine is first reacted with a sulfur-containing reagent to form a thiosemicarbazide or dithiocarbazate intermediate in situ, which then undergoes cyclization. sbq.org.br Common sulfur sources include carbon disulfide (CS₂), isothiocyanates, or dithiocarbamates. sbq.org.br

For example, the reaction of an acylhydrazine with an isothiocyanate can furnish 2-substituted-1,3,4-thiadiazoles. sbq.org.br Similarly, acid hydrazides can be converted to 1-acyl thiosemicarbazides by reaction with ammonium (B1175870) thiocyanate; these intermediates can then be cyclized with concentrated sulfuric acid to yield 2-substituted-5-amino-1,3,4-thiadiazoles.

Dithiocarbazates are another important class of intermediates for 1,3,4-thiadiazole synthesis. sbq.org.br They are typically formed by the reaction of hydrazine (B178648) or its derivatives (such as hydrazides or thiosemicarbazides) with carbon disulfide, usually under basic conditions. sbq.org.br The resulting dithiocarbazate can then be cyclized to form the thiadiazole ring. For example, potassium dithiocarbazinate salt can be formed from the reaction of a bis-acid hydrazide with carbon disulfide in ethanolic potassium hydroxide solution. This intermediate is a precursor for constructing heterocyclic systems containing the thiadiazole moiety.

An alternative strategy for obtaining the 1,3,4-thiadiazole scaffold is through the chemical transformation of a pre-existing 1,3,4-oxadiazole (B1194373) ring. This conversion involves the replacement of the oxygen atom in the oxadiazole ring with a sulfur atom. A convenient and effective method for this thionation reaction is the use of thiourea (B124793). The reaction is typically carried out by heating a 2,5-diaryl-1,3,4-oxadiazole with thiourea in a solvent like tetrahydrofuran (B95107) in a sealed tube. This process is thought to proceed via a ring-opening reaction initiated by the nucleophilic attack of the sulfur atom of thiourea on the oxadiazole ring, followed by cyclization and elimination of urea (B33335) to yield the corresponding 2,5-diaryl-1,3,4-thiadiazole.

Introduction of the Carbonyl Chloride Moiety onto 1,3,4-Thiadiazole Derivatives

The direct synthesis of 1,3,4-Thiadiazole-2-carbonyl chloride is rarely accomplished in a single step from basic precursors. The standard and most logical synthetic route involves the preparation of 1,3,4-thiadiazole-2-carboxylic acid or its corresponding ester, followed by conversion to the highly reactive carbonyl chloride (also known as an acid chloride).

The precursor, 1,3,4-thiadiazole-2-carboxylic acid, can be unstable in solution as it may undergo spontaneous decarboxylation. nih.gov A common strategy is to synthesize its more stable ester derivative, such as 5-amino-1,3,4-thiadiazol-2-carboxylic acid ethyl ester, which can be achieved by the cyclization of thiosemicarbazide with ethyl oxalyl monochloride using a dehydrating agent like POCl₃. nih.gov This ester can then be hydrolyzed to the carboxylic acid when needed, or used in subsequent reactions.

Once the carboxylic acid is obtained, it can be converted to the target 1,3,4-Thiadiazole-2-carbonyl chloride using standard halogenating agents. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. nih.govlibretexts.org The reaction with thionyl chloride, for example, converts the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion to form the final acid chloride. libretexts.org In some procedures, the carbonyl chloride is generated in situ with oxalyl chloride and a catalytic amount of DMF and used immediately for subsequent reactions, such as amide formation. nih.gov

While the outline specifies acylation with chloroacetyl chloride, this method is not a direct route for the synthesis of the 1,3,4-Thiadiazole-2-carbonyl chloride functional group itself. Instead, the reaction of chloroacetyl chloride with thiadiazole derivatives or their precursors typically results in the formation of chloroacetamide structures.

When a 1,3,4-thiadiazole bearing an amino group, such as 5-aryl-1,3,4-thiadiazol-2-amine, is treated with chloroacetyl chloride, an N-acylation reaction occurs. This yields a 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide, where the chloroacetyl group is attached to the exocyclic nitrogen atom, rather than forming a carbonyl chloride on the ring. This type of reaction is useful for creating intermediates for further derivatization but does not produce the target compound of this article.

Compound Index

Table 2: List of Mentioned Chemical Compounds

Compound Name
1,3,4-Thiadiazole-2-carbonyl chloride
1,3,4-Thiadiazole-2-carboxylic acid
1,3,4-Oxadiazole
2,5-Diaryl-1,3,4-oxadiazole
2,5-Diaryl-1,3,4-thiadiazole
2-Chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide
2-Substituted-5-amino-1,3,4-thiadiazole
4,5-Disubstituted-1,2,4-triazole-3-thiones
5-Amino-1,3,4-thiadiazol-2-carboxylic acid ethyl ester
5-Aryl-1,3,4-thiadiazol-2-amine
Acetic acid
Acylhydrazine (Acid hydrazide)
Ammonium thiocyanate
Carbon disulfide
Chloroacetyl chloride
Dithiocarbamates
Dithiocarbazates
Ethyl oxalyl monochloride
Hydrazine
Isothiocyanates
Oxalyl chloride
Phosphorus oxychloride (POCl₃)
Polyphosphate ester (PPE)
Polyphosphoric acid (PPA)
Potassium dithiocarbazinate
Sulfuric acid
Tetrahydrofuran
Thionyl chloride (SOCl₂)
Thiosemicarbazide
Thiourea

Derivatization from Carboxylic Acid Precursors

The primary route to 1,3,4-thiadiazole-2-carbonyl chloride involves the conversion of a corresponding 1,3,4-thiadiazole-2-carboxylic acid. This transformation is typically achieved using standard chlorinating agents that are effective in converting carboxylic acids to their more reactive acid chloride counterparts.

Commonly employed reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). commonorganicchemistry.comchemguide.co.uklibretexts.org The reaction with thionyl chloride is a widely used method where the carboxylic acid is heated, often at reflux, in neat thionyl chloride or in an appropriate solvent. commonorganicchemistry.comchemguide.co.uk The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. chemguide.co.uk

Alternatively, oxalyl chloride can be used, typically in a solvent like dichloromethane (B109758) (DCM) at room temperature, often with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com This method is generally considered milder and more selective than using thionyl chloride. commonorganicchemistry.com

The precursor, 1,3,4-thiadiazole-2-carboxylic acid, can be synthesized through various routes. One common method involves the cyclization of a thiosemicarbazide derivative. For instance, the reaction of thiosemicarbazide with a suitable dicarbonyl compound can lead to the formation of the thiadiazole ring with a carboxylic acid functionality.

Reaction of Thiadiazole Amines with Carbonyl Chlorides

A prevalent method for creating derivatives of the 1,3,4-thiadiazole scaffold involves the acylation of 2-amino-1,3,4-thiadiazoles with various carbonyl chlorides. This reaction provides a versatile route to a wide array of N-substituted thiadiazole amides, which have shown promise in various applications. nih.govresearchgate.netnih.govmdpi.comdovepress.comnih.gov

The synthesis of the starting material, 2-amino-5-substituted-1,3,4-thiadiazoles, is often achieved through the cyclization of thiosemicarbazide with a carboxylic acid. nih.govencyclopedia.pubsbq.org.brijiras.com For example, reacting a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like polyphosphate ester (PPE) can yield the corresponding 2-amino-1,3,4-thiadiazole (B1665364) in a one-pot synthesis. nih.govencyclopedia.pub

Once the 2-amino-1,3,4-thiadiazole is obtained, it can be readily acylated. The general procedure involves reacting the thiadiazole amine with an acyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct. nih.govnih.gov

A specific example is the reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) with chloroacetyl chloride in dry acetone (B3395972) with anhydrous sodium acetate (B1210297) to form the intermediate 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide. nih.gov This intermediate can then be further reacted with various secondary amines. nih.gov

The reaction conditions for these acylations can be varied. For instance, the reaction of 2-amino-1,3,4-thiadiazole derivatives with substituted benzoyl chlorides has been carried out in different solvents and at various temperatures, depending on the reactivity of the specific acyl chloride and the thiadiazole amine.

Interactive Data Table: Synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl) amides

Starting 2-Amino-1,3,4-thiadiazoleAcyl ChlorideBase/CatalystSolventReaction ConditionsProductReference
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineChloroacetyl chlorideAnhydrous Sodium AcetateDry AcetoneStirred for 1 hour in the cold2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide nih.gov
2-Amino-5-phenyl-1,3,4-thiadiazoleBenzoyl chloridePyridineDichloromethaneNot specifiedN-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzamide researchgate.net
2-Amino-5-aryl-1,3,4-thiadiazolesFatty acid chloridesNot specifiedNot specifiedNot specifiedN-(5-Aryl-1,3,4-thiadiazol-2-yl)alkanamides researchgate.net
2-Amino-1,3,4-thiadiazoleSubstituted benzoyl chloridesNot specifiedNot specifiedNot specifiedN-(1,3,4-Thiadiazol-2-yl)benzamides nih.gov
2-Amino-5-(4-pyridyl)-1,3,4-thiadiazoleSubstituted benzoyl chloridesNot specifiedNot specifiedNot specifiedN-(5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl)benzamides mdpi.com

The synthesis of 2-arylazo-5-aryl-1,3,4-thiadiazole dyes provides another illustration of the derivatization process. mdpi.com In this multi-step synthesis, aromatic carboxylic acids are first converted to their acid chlorides using thionyl chloride. mdpi.com These are then reacted to form 2-benzoylhydrazinecarbothioamide (B1204671) derivatives, which are subsequently cyclized to 2-amino-5-aryl-1,3,4-thiadiazoles. mdpi.com Finally, these amino-thiadiazoles undergo diazotization and coupling to produce the target azo dyes. mdpi.com

Another synthetic approach involves the reaction of amino acids with bromoacetyl chloride to form ethyl (2-chloroacetamido) esters, which are then reacted with the potassium salt of thiazolidinedione. arkat-usa.org

Chemical Reactivity and Transformation Pathways of 1,3,4 Thiadiazole 2 Carbonyl Chloride Analogs

Nucleophilic Acyl Substitution Reactions at the Carbonyl Carbon

The carbonyl chloride group is an excellent acylating agent, readily undergoing nucleophilic acyl substitution. This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the chloride ion, which is a good leaving group. This pathway is the most common transformation for 1,3,4-thiadiazole-2-carbonyl chloride, providing access to a diverse range of functionalized analogs such as amides and esters. youtube.com

1,3,4-Thiadiazole-2-carbonyl chloride reacts efficiently with primary and secondary amines, as well as hydrazine (B178648) and its derivatives, to yield the corresponding N-substituted amides and hydrazides. nih.gov The reaction typically proceeds under mild conditions, often in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. The formation of an amide bond from an acyl chloride and an amine is a robust and widely utilized transformation in organic synthesis. youtube.comnih.gov

The resulting 1,3,4-thiadiazole-2-carboxamides are a significant class of compounds, with many derivatives synthesized and investigated for their biological potential. nih.govresearchgate.net Similarly, reaction with hydrazine hydrate (B1144303) produces 1,3,4-thiadiazole-2-carbohydrazide, a key building block that can be further elaborated, for instance, by reacting with isothiocyanates or undergoing cyclization to form other heterocyclic systems. nih.govechemcom.com

Table 1: Examples of Amide and Hydrazide Formation

Reactant Product Structure Product Name
Aniline N-phenyl-1,3,4-thiadiazole-2-carboxamide
Hydrazine 1,3,4-Thiadiazole-2-carbohydrazide
Morpholine (1,3,4-Thiadiazol-2-yl)(morpholino)methanone

In a similar fashion to amide formation, 1,3,4-thiadiazole-2-carbonyl chloride reacts with alcohols and phenols to form the corresponding esters. This esterification reaction is a fundamental process where the oxygen atom of the alcohol acts as the nucleophile. The reaction is often catalyzed by a weak base to scavenge the HCl produced. The synthesis of 5-substituted 1,3,4-thiadiazole-2-carboxylate esters has been a subject of research, highlighting the utility of this transformation pathway for creating molecules with specific electronic and material properties, such as liquid crystals. tandfonline.com

Table 2: Examples of Esterification Reactions

Reactant Product Structure Product Name
Methanol Methanol Product Methyl 1,3,4-thiadiazole-2-carboxylate
Phenol Phenyl 1,3,4-thiadiazole-2-carboxylate
Ethanol Ethyl 1,3,4-thiadiazole-2-carboxylate

Reactions Involving the 1,3,4-Thiadiazole (B1197879) Ring System

The 1,3,4-thiadiazole ring is an aromatic, electron-deficient heterocycle. chemicalbook.commdpi.com This electron deficiency is a result of the inductive effects of the two pyridine-like nitrogen atoms and the sulfur atom, which significantly influences the ring's reactivity. chemicalbook.com

Due to the low electron density at the C2 and C5 carbon atoms, the 1,3,4-thiadiazole ring is generally considered inert towards common electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation. chemicalbook.combu.edu.egnih.govresearchgate.net Electrophilic attack, when it occurs, preferentially targets the ring nitrogen atoms, leading to N-alkylation or N-acylation and the formation of 1,3,4-thiadiazolium salts. chemicalbook.combu.edu.egresearchgate.net

However, electrophilic substitution at a ring carbon is possible if the ring is activated by a potent electron-donating group. For example, 2-amino-1,3,4-thiadiazoles can undergo bromination at the C5 position, demonstrating that the presence of a strong activating group can overcome the inherent electronic deficiency of the ring. bu.edu.egnih.gov

The electron-deficient nature of the C2 and C5 positions makes them susceptible to nucleophilic attack. chemicalbook.commdpi.comresearchgate.net This reactivity is greatly enhanced if a good leaving group, such as a halogen, is present on the ring. bu.edu.egnih.gov Halo-substituted 1,3,4-thiadiazoles are highly activated intermediates that readily react with a variety of nucleophiles, including amines, thiols, and carbanions, to yield 2- or 5-substituted derivatives. bu.edu.egnih.govresearchgate.netresearchgate.net For instance, a chlorine atom at the C5 position of a 1,3,4-thiadiazole-2-carbonyl chloride analog would be readily displaced by nucleophiles.

Cyclization and Ring-Closure Reactions Facilitated by the Carbonyl Chloride Group

The high reactivity of the carbonyl chloride group makes it an excellent anchor for constructing fused heterocyclic systems. Through intramolecular reactions, the acyl chloride can react with a nucleophilic center positioned elsewhere on the molecule, leading to cyclization. For example, a 1,3,4-thiadiazole derivative bearing a nucleophilic substituent (such as an amino or hydroxyl group) on a side chain at the C5 position could undergo an intramolecular nucleophilic acyl substitution to form a new ring fused to the thiadiazole core.

This strategy is employed in the synthesis of various bicyclic systems. For example, the synthesis of 1,3,4-thiadiazolo[3,2-a]pyrimidine analogs often involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) with a bifunctional electrophile, where one part of the electrophile reacts with the amino group and the other part facilitates the ring closure. mdpi.com While this is an intermolecular example, it illustrates the principle. An intramolecular cyclization involving a pre-installed nucleophile and the 1,3,4-thiadiazole-2-carbonyl chloride group would be a direct method to form fused ring structures, which are of significant interest in medicinal chemistry. researchgate.net Research into the synthesis of macrocyclic peptides has also utilized a thiadiazole-forming ring-closing reaction, underscoring the utility of this heterocycle in complex cyclization strategies. semanticscholar.org

Formation of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems containing the 1,3,4-thiadiazole moiety is a significant area of research, leading to novel compounds with unique properties. tandfonline.comtandfonline.com These reactions typically involve the cyclization of a suitably functionalized 1,3,4-thiadiazole precursor with a bifunctional reagent. The nature of the substituent on the thiadiazole ring and the choice of the cyclizing agent dictate the structure of the resulting fused system.

Research has demonstrated the synthesis of various fused heterocycles, such as 1,3,4-thiadiazolo[3,2-b]diazepines, indenothiadiazolopyrimidines, and naphthoquinoimidazolothiadiazoles, starting from 2,5-disubstituted-1,3,4-thiadiazole derivatives. tandfonline.com For instance, the reaction of 5-amino-3H-1,3,4-thiadiazole-2-thione with tetracyanoethylene (B109619) (TCNE) results in the formation of a 1,3,4-thiadiazolo[3,2-b]diazepine derivative. tandfonline.com This transformation proceeds through an initial reaction followed by the loss of hydrogen cyanide (HCN). tandfonline.com Similarly, reacting 2-amino-5-aryl-1,3,4-thiadiazoles with 2,3-dichloro-1,4-naphthoquinone (DCHNQ) in dimethylformamide (DMF) yields naphthoquinoimidazolothiadiazole derivatives. tandfonline.com

Another versatile building block for fused systems is 5-chloro-3-phenyl-1,2,4-thiadiazole. Its reaction with various nitrogen, sulfur, and oxygen-based nucleophiles provides an entry into a wide array of derivatized and fused thiadiazole structures. nih.gov These reactions underscore the utility of substituted thiadiazoles as precursors for complex heterocyclic scaffolds. nih.gov

Table 1: Examples of Fused Heterocyclic System Formation

Starting 1,3,4-Thiadiazole Analog Reagent Resulting Fused System Reference
5-Amino-3H-1,3,4-thiadiazole-2-thione Tetracyanoethylene (TCNE) 1,3,4-Thiadiazolo[3,2-b]diazepine derivative tandfonline.com
2-Amino-5-aryl-1,3,4-thiadiazoles 2,3-Dichloro-1,4-naphthoquinone (DCHNQ) Naphthoquinoimidazolothiadiazole derivative tandfonline.com
5-Chloro-3-phenyl-1,2,4-thiadiazole Various Nucleophiles (N, S, O-based) Diversified Fused Thiadiazoles nih.gov

Intra- and Intermolecular Cycloadditions

Cycloaddition reactions represent a powerful strategy for the synthesis of five-membered heterocyclic rings and more intricate molecular frameworks incorporating the 1,3,4-thiadiazole core. nih.govnih.gov Among these, 1,3-dipolar cycloadditions are particularly prominent. nih.govtandfonline.com

A widely utilized method involves the in situ generation of nitrilimines from hydrazonoyl halides. These nitrilimines act as 1,3-dipoles and react with various dipolarophiles containing a sulfur atom to yield 1,3,4-thiadiazole derivatives. nih.gov This strategy is versatile, allowing for the synthesis of a broad range of functionalized 1,3,4-thiadiazoles through a tandem process of cycloaddition followed by the elimination of a small molecule. nih.gov

An interesting application of this chemistry is the double [3+2] 1,3-dipolar cycloaddition of nitrilimines with carbon disulfide (CS₂). This reaction provides an efficient, transition-metal-free pathway to spiro[4.4]thiadiazole derivatives under mild conditions. nih.gov The proposed mechanism involves the in situ formation of the nitrilimine intermediate, which then undergoes a double cycloaddition with the two C=S bonds of carbon disulfide to construct the spirocyclic system. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions have been employed to create hybrid molecules. For example, the reaction of a thiosemicarbazone derivative with N-aryl-C-ethoxycarbonylnitrilimines results in the formation of 1,3,4-thiadiazole-himachalene hybrids. tandfonline.com Another classical approach is the [3+2] cycloaddition of diazo compounds with thiocarbonyl derivatives, although this can sometimes lead to the formation of isomeric 1,2,3-thiadiazoles. thieme-connect.de The regioselectivity of this reaction often depends on the nature of the thiocarbonyl compound used. thieme-connect.de

Table 2: Examples of Cycloaddition Reactions

Reaction Type Dipole/Reactant 1 Dipolarophile/Reactant 2 Product Type Reference
1,3-Dipolar Cycloaddition Nitrilimines (from Hydrazonoyl halides) Functionalized Sulfur Dipolarophiles Functionalized 1,3,4-Thiadiazoles nih.gov
Double [3+2] Cycloaddition Nitrilimines (from Hydrazonyl chlorides) Carbon Disulfide (CS₂) Spiro[4.4]thiadiazole derivatives nih.gov
1,3-Dipolar Cycloaddition N-aryl-C-ethoxycarbonylnitrilimines Himachalen-4-one thiosemicarbazone 1,3,4-Thiadiazole himachalene hybrids tandfonline.com
[3+2] Cycloaddition Diazo compounds Thiocarbonyl derivatives 1,3,4-Thiadiazoles thieme-connect.de

Compound Index

Applications in Advanced Organic Synthesis

1,3,4-Thiadiazole-2-carbonyl chloride as a Versatile Synthetic Building Block

1,3,4-Thiadiazole-2-carbonyl chloride is a highly reactive and versatile intermediate in organic synthesis. Its utility stems from the presence of the acyl chloride group attached to the stable 1,3,4-thiadiazole (B1197879) ring. This functional group serves as an excellent electrophile, readily reacting with various nucleophiles such as amines, alcohols, and hydrazides to form amides, esters, and hydrazones, respectively. This reactivity is crucial for introducing the 1,3,4-thiadiazole motif into a wide array of molecular frameworks.

The stability of the 1,3,4-thiadiazole ring itself, characterized by its aromaticity, ensures that the core structure remains intact under various reaction conditions, allowing for selective transformations at the carbonyl chloride moiety. mdpi.com However, it is noted that 1,3,4-thiadiazole-2-carboxylic acid, the precursor to the carbonyl chloride, can be unstable in solution and prone to decarboxylation. nih.gov Therefore, the conversion to the more stable and reactive carbonyl chloride is a key synthetic step for its use as a building block. nih.gov

The primary application of 1,3,4-thiadiazole-2-carbonyl chloride is in the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives. The carbonyl chloride at the 2-position provides a reactive handle to introduce a wide variety of substituents. By reacting the carbonyl chloride with different nucleophiles, chemists can systematically modify the structure and, consequently, the physicochemical and biological properties of the resulting compounds.

A common synthetic strategy involves the acylation of amines with the corresponding carbonyl chloride, which is generated in situ from the carboxylic acid using reagents like oxalyl chloride. nih.gov This method has been successfully employed to prepare a series of thiazole (B1198619)/thiadiazole carboxamide derivatives. nih.gov The reaction of 2-amino-1,3,4-thiadiazoles with various acid chlorides is also a well-established method to create 2,5-disubstituted systems. mdpi.com While this is the reverse of using the title compound, it underscores the synthetic importance of the amide linkage in connecting moieties to the thiadiazole core. The direct use of 1,3,4-thiadiazole-2-carbonyl chloride allows for the introduction of an amide-linked substituent at the 2-position, complementing a pre-existing substituent at the 5-position.

Table 1: Examples of 2,5-Disubstituted-1,3,4-Thiadiazoles Synthesized via Acylation

Starting Material (Amine)Acylating AgentResulting Compound ClassReference
Various substituted anilines1,3,4-Thiadiazole-2-carbonyl chloride (generated in situ)1,3,4-Thiadiazole carboxamides nih.gov
5-Aryl-1,3,4-thiadiazol-2-amineChloroacetyl chloride2-Chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide nih.gov
5-Phenyl-1,3,4-thiadiazol-2-amine (B177090)Acetic anhydride, Benzoyl chloride2-Acetamido-5-phenyl-1,3,4-thiadiazole, 2-Benzamido-5-phenyl-1,3,4-thiadiazole mdpi.com

This table is interactive. Click on the headers to sort.

The reactivity of 1,3,4-thiadiazole-2-carbonyl chloride is instrumental in the construction of complex polyheterocyclic architectures. By linking the 1,3,4-thiadiazole core to other heterocyclic systems, molecules with novel structures and potentially enhanced biological activities can be generated. nih.govresearchgate.net This "clubbing" of different heterocyclic units is a recognized strategy for potentiating biological effects. nih.govresearchgate.net

For instance, the carbonyl chloride can be reacted with an amino-functionalized heterocycle (e.g., aminothiazole, aminopyridine, or aminotriazole) to form a larger, multi-ring system connected by a stable amide bridge. This approach has been used to synthesize new series of 2,5-disubstituted-1,3,4-thiadiazoles tethered to 1,2,4-triazoles, 1,3,4-oxadiazoles, and other heterocycles. nih.govresearchgate.net Similarly, the synthesis of molecules containing both 1,2,3-triazole and 1,3,4-thiadiazole moieties has been reported, highlighting the modular nature of these synthetic strategies. researchgate.netnih.gov The construction of such fused or linked heterocyclic systems is a key area of research in medicinal chemistry. acs.org

Role in Scaffold Diversification and Library Generation

The 1,3,4-thiadiazole ring is considered a "privileged scaffold" in drug design, meaning it is a molecular framework that can provide ligands for more than one type of biological receptor or enzyme. nih.gov 1,3,4-Thiadiazole-2-carbonyl chloride is a pivotal tool for scaffold diversification and the generation of chemical libraries based on this core structure. Its high reactivity allows for its use in parallel synthesis schemes, where a common thiadiazole intermediate is reacted with a large set of diverse building blocks (e.g., a library of amines) to rapidly produce a multitude of distinct final compounds.

This approach is invaluable in medicinal chemistry for exploring the structure-activity relationships (SAR) of a particular pharmacophore. By systematically varying the substituent introduced via the carbonyl chloride function, researchers can fine-tune the biological activity and pharmacokinetic properties of the lead compounds. The 2-amino-1,3,4-thiadiazole (B1665364) moiety, in particular, is noted as a good scaffold for derivatization due to the reactivity of the amine group, and the carbonyl chloride provides a complementary route to access a wide range of amide derivatives. nih.gov The ability of the thiadiazole ring to form mesoionic salts also allows it to interact effectively with biomolecules and cross cellular membranes, making it an attractive scaffold for development. frontiersin.org

Precursor in the Synthesis of Complex Organic Molecules

Beyond its use in creating libraries of related analogues, 1,3,4-thiadiazole-2-carbonyl chloride serves as a key precursor in the total or partial synthesis of more complex and structurally unique organic molecules. These molecules often possess significant biological activity, such as anticancer or antimicrobial properties. nih.govnih.gov

For example, the carbonyl chloride functionality has been incorporated into synthetic routes targeting potential c-Met kinase inhibitors for cancer treatment. nih.gov In these syntheses, the carbonyl chloride, generated from its corresponding carboxylic acid, is reacted with complex amine fragments to assemble the final drug candidate. nih.gov Similarly, the related intermediate, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, serves as a key building block for a new series of potential anticancer agents by reacting it with various piperazine (B1678402) and aminothiazole heterocycles. nih.gov The compound also serves as a ligand precursor for creating complex coordination compounds with metals like copper(II), which themselves can exhibit interesting magnetic and biological properties. semanticscholar.orgnih.gov These examples demonstrate that 1,3,4-thiadiazole-2-carbonyl chloride is not just a tool for diversification but a critical starting material for constructing sophisticated molecular targets.

Spectroscopic and Structural Elucidation of 1,3,4 Thiadiazole 2 Carbonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,3,4-thiadiazole (B1197879) derivatives. Both ¹H-NMR and ¹³C-NMR are employed to provide detailed information about the carbon-hydrogen framework of these molecules. researchgate.netencyclopedia.pubnih.govjocpr.com

¹H-NMR Spectroscopy: The ¹H-NMR spectra of 1,3,4-thiadiazole derivatives display characteristic signals for the protons attached to the heterocyclic ring and its substituents. Protons on aromatic rings attached to the thiadiazole core typically resonate in the downfield region, generally between δ 7.00 and 8.50 ppm. rsc.org The chemical shifts are influenced by the nature and position of substituents on these aromatic rings. For instance, in a series of N-aryl-5-(1-methyl-2-phenylethenyl)-1,3,4-thiadiazol-2-amine derivatives, the secondary amine proton (NH) signal was observed between δ 8.40 and 11.28 ppm. dergipark.org.tr In other derivatives, amine protons have been observed at varied shifts, such as the -NH₂ group signal appearing alongside aromatic protons. mdpi.com The presence of isomers, potentially due to restricted rotation around single bonds, can sometimes lead to more complex spectra with additional sets of low-intensity signals. nih.gov

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides crucial information about the carbon skeleton. The carbon atoms of the 1,3,4-thiadiazole ring itself are highly deshielded and show characteristic chemical shifts. Typically, the C2 and C5 carbons of the thiadiazole ring resonate in the range of δ 155–170 ppm. nih.govrsc.orgdergipark.org.trmdpi.com For example, in a series of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) derivatives, the C2 and C5 carbons appeared at approximately δ 168.5 ppm and δ 156.4 ppm, respectively. mdpi.com The specific chemical shifts of the thiadiazole carbons and any attached substituents are sensitive to the electronic environment, making ¹³C-NMR a powerful tool for confirming the substitution pattern. dergipark.org.trnih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, are often used to definitively assign proton and carbon signals, especially in complex structures. nih.gov

Interactive Table: Representative NMR Data for 1,3,4-Thiadiazole Derivatives

Compound Class¹H-NMR Chemical Shifts (δ, ppm)¹³C-NMR Chemical Shifts (δ, ppm)Reference
5-Aryl-1,3,4-thiadiazol-2-aminesAromatic H: 7.00-8.50; NH₂: ~7.4Thiadiazole C: 156-169; Aromatic C: 103-154 mdpi.com
N-Aryl-5-alkenyl-1,3,4-thiadiazol-2-aminesAromatic H: 6.96-8.40; NH: 8.40-11.28Thiadiazole C: 159-169; Aromatic C: 117-147 dergipark.org.tr
2-Amino-5-(resorcinyl)-1,3,4-thiadiazolesAromatic H: 6.2-7.8; NH₂: 7.33; OH: 9.6-9.8Thiadiazole C: ~155, ~170; Aromatic C: 102-158 nih.gov
5-Aryl-N-phenyl-1,3,4-thiadiazol-2-aminesAromatic H: 7.00-8.43; NH: 9.94-10.47Thiadiazole C: 158-164; Aromatic C: 118-158 nih.govrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in 1,3,4-thiadiazole derivatives. The IR spectrum provides valuable information by revealing the characteristic vibrational frequencies of specific bonds. researchgate.netencyclopedia.pubnih.govjocpr.com

The key absorption bands for 1,3,4-thiadiazole derivatives include:

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond within the thiadiazole ring typically appears in the region of 1600–1650 cm⁻¹. jocpr.comchemmethod.com

C-S Stretching: The stretching vibrations associated with the carbon-sulfur bonds of the heterocyclic ring are generally observed at lower frequencies, often in the range of 660-780 cm⁻¹. nih.govmdpi.com

N-H Stretching: For derivatives containing amino or amide groups, the N-H stretching vibrations are prominent. Primary amines (-NH₂) usually show two bands in the 3100–3400 cm⁻¹ region, while secondary amines (-NH-) show a single band in the same range. jocpr.comnih.gov

C=O Stretching: Derivatives that incorporate carbonyl functionalities, such as amides or ketones, exhibit a strong C=O stretching absorption band, typically between 1650 and 1750 cm⁻¹. jocpr.comnih.gov For example, the C=O stretch of an amide moiety in an N-acetylated derivative was observed at 1680 cm⁻¹. nih.gov

The presence or absence of these characteristic bands allows for the confirmation of successful chemical transformations, such as the formation of the thiadiazole ring or the introduction of various substituents. chemmethod.com

Interactive Table: Characteristic IR Absorption Frequencies for 1,3,4-Thiadiazole Derivatives

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Reference
C=N (Thiadiazole ring)Stretching1600 - 1650 jocpr.comchemmethod.com
C-S (Thiadiazole ring)Stretching660 - 780 nih.govmdpi.com
N-H (Amine/Amide)Stretching3100 - 3400 jocpr.comnih.gov
C=O (Amide/Ketone)Stretching1650 - 1750 jocpr.comnih.gov
C-H (Aromatic)Stretching~3000 - 3100 jocpr.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of 1,3,4-thiadiazole derivatives by analyzing their fragmentation patterns. researchgate.netencyclopedia.pubjocpr.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. nih.gov

In the mass spectra of 1,3,4-thiadiazole derivatives, the molecular ion peak (M⁺) or a protonated molecular ion ([M+H]⁺) is typically observed, confirming the molecular weight of the synthesized compound. nih.gov The fragmentation patterns are often characteristic of the thiadiazole ring system and its substituents. A common fragmentation pathway for some thiadiazoles involves the elimination of a nitrogen molecule (N₂) from the molecular ion. rsc.org The subsequent fragmentation is then influenced by the nature of the substituents on the ring. For example, in acetylated thiadiazole derivatives, the initial fragmentation often involves the loss of the acetyl groups. nih.gov The analysis of these fragment ions provides valuable structural information and helps to piece together the molecule's architecture. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute conformation in the solid state. While not available for all derivatives, when suitable crystals can be obtained, this technique offers unambiguous proof of structure. nih.gov

For example, the crystal structure of 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole revealed that the thiadiazole and resorcynyl rings are nearly coplanar. nih.gov The analysis also showed specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov In another study, X-ray analysis of 5-arylimino-1,3,4-thiadiazole derivatives provided the first definitive proof of the regioisomeric structure, confirming the connectivity of the atoms within the molecule. nih.gov This technique is invaluable for resolving any structural ambiguities that may remain after analysis by other spectroscopic methods.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified compound. researchgate.netencyclopedia.pubjocpr.comresearchgate.net The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's empirical formula and supports its purity. rsc.orgmdpi.com This technique is routinely used in conjunction with spectroscopic methods to provide a complete and unambiguous characterization of newly synthesized 1,3,4-thiadiazole derivatives. researchgate.netmdpi.com

Interactive Table: Example of Elemental Analysis Data for a 1,3,4-Thiadiazole Derivative

Compound: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine (C₁₁H₁₃N₃O₃S)

ElementCalculated (%)Found (%)Reference
Carbon (C)49.4349.02 mdpi.com
Hydrogen (H)4.904.62 mdpi.com
Nitrogen (N)15.7216.08 mdpi.com
Sulfur (S)12.0012.44 mdpi.com

Computational and Theoretical Investigations of 1,3,4 Thiadiazole 2 Carbonyl Chloride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the molecular and electronic properties of heterocyclic compounds. For the 1,3,4-thiadiazole (B1197879) scaffold, these methods have been employed to understand the influence of various substituents on the ring's aromaticity, stability, and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the structural and electronic properties of 1,3,4-thiadiazole derivatives. nih.govnih.gov Studies on related compounds, such as 2-amino-1,3,4-thiadiazoles and their acyl derivatives, have utilized methods like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p) to optimize molecular geometries and calculate electronic parameters. nih.govresearchgate.netresearchgate.net These calculations reveal that the 1,3,4-thiadiazole ring is planar, a characteristic feature of its aromaticity. nih.gov

Table 1: Representative DFT Calculation Parameters for 1,3,4-Thiadiazole Derivatives

Compound Type DFT Method Basis Set Key Findings
2-Amino-1,3,4-thiadiazole (B1665364) Derivatives B3LYP 6-31G(d) Elucidation of molecular structure and comparison with experimental data. researchgate.net
Substituted 1,3,4-thiadiazoles B3LYP 6-311++G(d,p) Investigation of geometry and physicochemical properties. nih.gov

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

In studies of various 1,3,4-thiadiazole derivatives, FMO analysis has been performed to evaluate their reactivity. researchgate.netresearchgate.net For instance, in 2-amino-1,3,4-thiadiazole derivatives, the HOMO is typically localized on the thiadiazole ring and the amino group, while the LUMO is distributed over the thiadiazole ring and any attached electron-withdrawing substituents. The presence of an acyl group, similar to the carbonyl chloride in the target molecule, would be expected to lower both the HOMO and LUMO energy levels and decrease the HOMO-LUMO gap, thereby increasing the molecule's electrophilicity and reactivity. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data for Representative 1,3,4-Thiadiazole Derivatives

Compound Type HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
2-Amino-1,3,4-thiadiazole derivative (2b) -6.65 -1.53 5.12 researchgate.net
2-Amino-1,3,4-thiadiazole derivative (2c) -6.44 -1.41 5.03 researchgate.net

Prediction of Reaction Pathways and Transition States

Computational methods are invaluable for predicting reaction mechanisms, identifying transition states, and calculating activation energies. For 1,3,4-thiadiazole-2-carbonyl chloride, the carbonyl chloride moiety is a highly reactive functional group, susceptible to nucleophilic acyl substitution.

Theoretical studies on the synthesis of 1,3,4-thiadiazole derivatives often involve cyclization reactions. For example, the synthesis of 2-amino-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide (B42300) has been proposed to proceed through the formation of a salt, followed by dehydration and cyclodehydration steps. mdpi.com While this concerns the formation of the ring itself, the reactivity of the 2-carbonyl chloride group would be the focus for subsequent reactions. Computational models could predict the reaction pathways for the conversion of the carbonyl chloride to amides, esters, or other derivatives. These calculations would involve locating the transition state structures for nucleophilic attack on the carbonyl carbon and the subsequent departure of the chloride leaving group.

Conformation Analysis and Energetic Profiles of Derivatives

The biological activity and physical properties of molecules are often dictated by their three-dimensional conformation. Computational conformational analysis helps to identify the most stable geometries and the energy barriers between different conformers.

For derivatives of 1,3,4-thiadiazole, such as those with flexible side chains, conformational analysis is particularly important. Studies on benzimidazole-thiadiazole hybrids have shown that the molecules tend to adopt a planar conformation, which is energetically favorable. nih.gov For 1,3,4-thiadiazole-2-carbonyl chloride, the rotation around the C2-carbonyl bond would be a key conformational feature. Theoretical calculations could determine the rotational barrier and the preferred orientation of the carbonyl chloride group relative to the thiadiazole ring. This orientation can affect intermolecular interactions and the reactivity of the carbonyl group.

Spectroscopic Property Simulations (e.g., NMR chemical shifts, IR vibrational modes)

Computational chemistry is frequently used to simulate spectroscopic data, which serves as a powerful tool for structure elucidation when compared with experimental spectra.

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies for various 1,3,4-thiadiazole derivatives have shown good correlation with experimental data. researchgate.netresearchgate.net DFT methods, such as B3LYP, are commonly used for these simulations. researchgate.net For instance, in studies of 2-amino-1,3,4-thiadiazole derivatives, the calculated chemical shifts for the protons and carbons of the thiadiazole ring and its substituents match well with the observed values. researchgate.net Similarly, calculated IR spectra can help in the assignment of vibrational modes, such as the characteristic C=N and C-S stretching frequencies of the thiadiazole ring and the C=O stretching of an acyl group. nih.gov For 1,3,4-thiadiazole-2-carbonyl chloride, such simulations would be highly valuable in confirming its structure and assigning its spectroscopic signals.

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for a 1,3,4-Thiadiazole Derivative (Compound 2c)

Nucleus Experimental ¹³C NMR (ppm) Theoretical ¹³C NMR (ppm)
C (Thiadiazole) 168.12 170.81
C (Thiadiazole) 151.78 158.45
C=O 164.21 166.74

Data from a study on a 2-acylamino-1,3,4-thiadiazole derivative. researchgate.net

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives has traditionally relied on methods that often involve hazardous reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), harsh reaction conditions, and the use of volatile organic solvents. encyclopedia.pubresearchgate.netmdpi.com Recognizing the environmental impact of such methods, a significant future direction is the development of green and sustainable synthetic protocols. This aligns with a broader shift in chemical synthesis towards methodologies that are more environmentally benign, cost-effective, and efficient. researchgate.netrsc.org

Key areas of focus include:

Alternative Reagents and Catalysts: Research is moving towards replacing toxic and corrosive reagents. A notable example is the use of polyphosphate ester (PPE) as a mild additive for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide (B42300), completely avoiding reagents like POCl₃. encyclopedia.pubresearchgate.netmdpi.comnih.gov Future work could expand the scope of PPE and explore other solid acid catalysts or biodegradable catalysts.

Eco-Friendly Solvents: The use of green solvents is a cornerstone of sustainable chemistry. Deep eutectic solvents (DES), such as a choline (B1196258) chloride/glycerol mixture, have been successfully employed in the Hantzsch synthesis of thiazole (B1198619) derivatives, offering a reusable and non-volatile medium. researchgate.net The application of water, supercritical fluids, or other biodegradable solvents for thiadiazole synthesis remains a promising avenue.

Energy-Efficient and Solvent-Free Methods: Techniques that reduce energy consumption and eliminate the need for solvents are highly desirable. Mechanochemistry, using methods like grinding, has been demonstrated as an efficient, high-yield, and solvent-free approach for constructing heterocycles, including 1,3,4-thiadiazole derivatives. researchgate.net Further exploration of microwave irradiation and ultrasound-assisted synthesis, which can significantly reduce reaction times and improve yields, will be crucial. researchgate.netresearchgate.net

Atom Economy: Designing synthetic routes with high atom economy, such as multicomponent reactions (MCRs), is a key principle of green chemistry. researchgate.net Developing novel MCRs for the direct synthesis of functionalized 1,3,4-thiadiazoles from simple, readily available starting materials is a significant goal. A recent development involves the direct coupling of acyl hydrazines and primary nitroalkanes using elemental sulfur, which showcases high chemoselectivity and scalability. nih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Methods for 1,3,4-Thiadiazole Derivatives
ParameterConventional MethodsGreen/Sustainable Alternatives
ReagentsPhosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂) encyclopedia.pubresearchgate.netPolyphosphate ester (PPE), Elemental Sulfur (S₈) mdpi.comnih.gov
SolventsVolatile Organic Compounds (VOCs) like DMF, Chloroform researchgate.netnih.govDeep Eutectic Solvents (DES), Water, Solvent-free conditions researchgate.netresearchgate.net
ConditionsHigh temperatures, long reaction times, hazardous byproducts researchgate.netmdpi.comMild conditions, reduced reaction times, minimal waste mdpi.comresearchgate.net
TechniquesStandard reflux heating mdpi.comMicrowave irradiation, Ultrasound, Grinding/Mechanochemistry researchgate.netresearchgate.net

Exploration of Novel Reaction Mechanisms

A deeper understanding of reaction mechanisms is fundamental to the innovation of new synthetic methods and the rational design of complex molecules. For 1,3,4-thiadiazoles, future research will likely focus on elucidating the pathways of newly developed reactions and discovering entirely new transformations.

One-Pot and Tandem Reactions: The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, is highly efficient. encyclopedia.pub The synthesis of 2-amino-1,3,4-thiadiazoles using PPE, for instance, proceeds through three steps in one pot, involving the intermediate formation of a thiosemicarbazide acylation product followed by cyclodehydration. researchgate.netnih.gov Future studies should aim to characterize such intermediates and understand the precise role of the condensing agent to optimize and expand the scope of these reactions.

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions represent a powerful tool for heterocycle synthesis. The reaction of nitrilimines (generated in situ) with the C=S double bond of thio-compounds to form thiadiazole rings is one such pathway. mdpi.com Investigating the kinetics, thermodynamics, and regioselectivity of these cycloadditions with different dipoles and dipolarophiles will enable the synthesis of a wider array of substituted thiadiazoles.

Mechanism of Sulfur-Mediated Synthesis: The recently developed synthesis using elemental sulfur to couple acyl hydrazines and nitroalkanes presents a novel mechanistic pathway. nih.gov Elucidating the step-by-step mechanism, including the nature of the sulfurating species and the sequence of bond formations, is a critical area for future investigation. This could lead to broader applications of elemental sulfur in other heterocyclic syntheses.

Thione-Thiol Tautomerism: In many 1,3,4-thiadiazole derivatives, such as 5-substituted-1,3,4-thiadiazole-2-thiols, thione-thiol tautomerism plays a critical role in determining the course of subsequent reactions. nih.gov A detailed mechanistic investigation using advanced spectroscopic and computational methods can provide insights into the factors governing this tautomeric equilibrium, enabling selective functionalization at either the sulfur or nitrogen atoms.

Integration into Advanced Functional Materials Research

The unique electronic properties, thermal stability, and metal-complexing ability of the 1,3,4-thiadiazole ring make it an attractive building block for advanced functional materials. lifechemicals.com While its use in medicine is well-established, its potential in materials science is an area ripe for exploration.

Optoelectronic Materials: 1,3,4-thiadiazole derivatives have been identified as promising for optoelectronic applications. lifechemicals.com Future work should focus on synthesizing and characterizing novel thiadiazole-containing polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability of the thiadiazole ring to act as an electron-acceptor can be harnessed to tune the electronic and photophysical properties of materials.

Fluorescent Probes and Dyes: The incorporation of 1,3,4-thiadiazole moieties into fluorophores can significantly alter their photophysical properties. For example, functionalizing BODIPY dyes with phosphorus(V)-substituted 1,3,4-thiadiazoles results in highly fluorescent materials with bathochromic shifts in absorption and emission, making them suitable for bioimaging and sensing applications. rsc.org Designing new thiadiazole-based fluorophores with tailored properties, such as large Stokes shifts, high quantum yields, and sensitivity to specific analytes, is a promising research direction.

Corrosion Inhibitors: The presence of nitrogen and sulfur atoms allows 1,3,4-thiadiazole derivatives to act as effective corrosion inhibitors by adsorbing onto metal surfaces. lifechemicals.com Future research could involve designing and synthesizing polymeric or self-assembling thiadiazole systems that form robust protective films on various metals and alloys, offering enhanced durability and performance in harsh environments.

Liquid Crystals: Certain optically active 1,3,4-thiadiazole derivatives have been shown to exhibit liquid crystalline properties. lifechemicals.com This opens the door to designing new thermotropic and lyotropic liquid crystals based on the thiadiazole core for applications in displays, optical switching, and smart materials.

Table 2: Potential Applications of 1,3,4-Thiadiazole Derivatives in Functional Materials
Application AreaKey Property of Thiadiazole RingFuture Research Focus
Optoelectronics (OLEDs, OPVs)Electron-accepting nature, thermal stability lifechemicals.comSynthesis of thiadiazole-based conjugated polymers and small molecules.
Fluorescent ProbesAbility to tune photophysical properties, mesoionic character rsc.orgnih.govDesign of novel fluorophores for bioimaging and chemical sensing.
Corrosion InhibitionPresence of N and S heteroatoms for metal surface adsorption lifechemicals.comDevelopment of polymeric and self-assembling inhibitors for enhanced protection.
Liquid CrystalsRigid, planar core structure lifechemicals.comDesign of new thiadiazole-based molecules for advanced display technologies.

Computational Design and Predictive Synthesis

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new compounds and materials. The application of computational methods to 1,3,4-thiadiazole chemistry is a rapidly growing field that promises to accelerate discovery.

Predicting Reaction Outcomes: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the feasibility and selectivity of synthetic routes. nih.gov This predictive power can guide experimental efforts, saving time and resources by identifying the most promising conditions and substrates for novel syntheses of 1,3,4-thiadiazole-2-carbonyl chloride and its derivatives.

Rational Design of Functional Molecules: Molecular docking and quantitative structure-activity relationship (QSAR) studies are already used to predict the biological activity of thiadiazole derivatives. nih.govmdpi.comnih.gov These in silico techniques can be expanded to design molecules for materials applications. For example, computational screening can identify thiadiazole structures with optimal electronic properties (e.g., HOMO/LUMO levels) for use in organic electronics or with specific binding affinities for use as sensors.

Mechanism Elucidation: Computational modeling is a powerful ally in understanding complex reaction mechanisms that are difficult to probe experimentally. It can be used to identify transient intermediates and transition states in reactions like the one-pot PPE synthesis or cycloaddition reactions, providing a detailed picture of the transformation at a molecular level. nih.gov

High-Throughput Virtual Screening: The combination of computational chemistry with machine learning and artificial intelligence offers the potential for high-throughput virtual screening of vast chemical libraries. This approach can rapidly identify promising 1,3,4-thiadiazole candidates for specific applications, from new drug leads to novel materials, thereby streamlining the discovery pipeline.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3,4-thiadiazole-2-carbonyl chloride, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via acyl chloride formation from its carboxylic acid precursor using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Reaction optimization involves controlling temperature (0–25°C), solvent selection (e.g., anhydrous dichloromethane), and stoichiometric ratios. For example, Scheme 1 in demonstrates a multi-step synthesis involving thiadiazole intermediates, where purification via column chromatography is critical to isolate the final product . A review by Hu et al. (2014) highlights alternative pathways using microwave-assisted synthesis to reduce reaction times .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 1,3,4-thiadiazole-2-carbonyl chloride?

  • Methodology :

  • ¹H/¹³C NMR : Look for characteristic signals: the carbonyl carbon (C=O) appears at ~160–170 ppm, while thiadiazole ring protons resonate as singlet(s) in the aromatic region (δ 7.5–9.0 ppm) .
  • IR : A strong absorption band at ~1750–1820 cm⁻¹ confirms the C=O stretch of the carbonyl chloride group.
  • Mass Spectrometry : The molecular ion peak [M⁺] should match the molecular weight (C₃HClN₂OS), with fragmentation patterns showing loss of Cl (m/z 35/37) .

Q. What are the key reactivity patterns of 1,3,4-thiadiazole-2-carbonyl chloride in nucleophilic substitution reactions?

  • Methodology : The carbonyl chloride group is highly electrophilic, reacting with amines, alcohols, or thiols to form amides, esters, or thioesters. For example, coupling with primary amines under mild conditions (0–5°C, inert atmosphere) minimizes side reactions. Kinetic studies recommend using tertiary bases (e.g., Et₃N) to neutralize HCl byproducts and improve yields .

Advanced Research Questions

Q. How do pH-dependent contradictions in biological activity data for thiadiazole derivatives arise, and how can experimental designs address them?

  • Methodology : Studies in reveal that antimicrobial activity of thiadiazole derivatives varies with pH due to protonation/deprotonation of functional groups (e.g., amino or carbonyl groups). To resolve contradictions, design parallel assays at physiologically relevant pH levels (e.g., pH 5.5 for lysosomal environments vs. pH 7.4 for cytoplasmic). Include control experiments with buffered solutions to isolate pH effects .

Q. What strategies mitigate instability of 1,3,4-thiadiazole-2-carbonyl chloride in polar aprotic solvents?

  • Methodology : The compound hydrolyzes readily in moisture. Stabilization methods include:

  • Storage under anhydrous conditions (e.g., molecular sieves in dry DCM).
  • Use of low-temperature reaction setups (−20°C for long-term storage).
  • Rapid in-situ derivatization to avoid isolation of the unstable intermediate .

Q. How can competing side reactions (e.g., dimerization) during multi-step syntheses be minimized?

  • Methodology : Dimerization often occurs at high concentrations or elevated temperatures. Mitigation strategies:

  • Dilute reaction conditions (≤0.1 M).
  • Addition of radical inhibitors (e.g., BHT) or transition-metal catalysts to redirect reaction pathways.
  • Real-time monitoring via HPLC or LC-MS to detect and quantify side products early .

Q. What computational tools predict the regioselectivity of 1,3,4-thiadiazole-2-carbonyl chloride in cycloaddition reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, Fukui indices identify nucleophilic/electrophilic sites on the thiadiazole ring, guiding predictions for [3+2] or [4+2] cycloadditions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the cytotoxicity of thiadiazole-carbonyl chloride derivatives?

  • Resolution : Discrepancies often stem from variations in cell lines, assay protocols (e.g., MTT vs. resazurin), or impurity profiles. Standardize testing using:

  • High-purity compounds (≥95% by HPLC).
  • Harmonized cell viability assays across multiple cell types (e.g., HeLa, HEK293).
  • Detailed reporting of solvent/DMSO concentrations to exclude solvent toxicity artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.